3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 727663-87-8
VCID: VC5031298
InChI: InChI=1S/C20H16FN3O5/c21-16-3-1-2-4-17(16)22-7-9-23(10-8-22)19(25)15-12-13-11-14(24(27)28)5-6-18(13)29-20(15)26/h1-6,11-12H,7-10H2
SMILES: C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Molecular Formula: C20H16FN3O5
Molecular Weight: 397.362

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one

CAS No.: 727663-87-8

Cat. No.: VC5031298

Molecular Formula: C20H16FN3O5

Molecular Weight: 397.362

* For research use only. Not for human or veterinary use.

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one - 727663-87-8

Specification

CAS No. 727663-87-8
Molecular Formula C20H16FN3O5
Molecular Weight 397.362
IUPAC Name 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one
Standard InChI InChI=1S/C20H16FN3O5/c21-16-3-1-2-4-17(16)22-7-9-23(10-8-22)19(25)15-12-13-11-14(24(27)28)5-6-18(13)29-20(15)26/h1-6,11-12H,7-10H2
Standard InChI Key NIWVQHPFESZLQO-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Introduction

Synthesis

The synthesis of 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one would likely involve several steps:

  • Preparation of the Chromenone Core: This involves condensation reactions between appropriate precursors to form the chromenone ring.

  • Nitration: Introduction of the nitro group at the 6-position of the chromenone ring.

  • Coupling with Piperazine Moiety: Reaction of the chromenone derivative with 4-(2-fluorophenyl)piperazine-1-carbonyl chloride or a similar reagent.

Potential Biological Activities

Compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity: Chromenone derivatives are known for their antimicrobial properties.

  • Anticancer Activity: The presence of a nitro group and a piperazine moiety could confer anticancer properties, as seen in other compounds with similar functionalities .

  • Neuroprotective Effects: Some chromenone derivatives have shown neuroprotective effects.

Data Table for Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-oneC24H27FN4O2422.5 g/molUnknown
(1R,2R,3S,4S)-3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acidC19H23FN2O3346.4 g/molUnknown
4-[3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenoxy]benzamideC24H22FN3O3419.4 g/molUnknown

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator